molecular formula C8H4N2<br>C6H4(CN)2<br>C8H4N2 B049051 Phthalonitrile CAS No. 91-15-6

Phthalonitrile

Cat. No. B049051
CAS RN: 91-15-6
M. Wt: 128.13 g/mol
InChI Key: XQZYPMVTSDWCCE-UHFFFAOYSA-N
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Patent
US05464926

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 12.01 gm (55.1 mmol) of 4,4'-difluorobenzophenone, 20.11 gm (108.1 mmol) of 4,4'-dihydroxybiphenyl, and 70 ml of dimethylacetamide (DMAC). After flushing the mixture for 20 minutes with dry nitrogen, 21.2 gm (153.4 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The Dean-Stark trap was filled with toluene. Five milliliter of toluene was also added to the reaction mixture. The mixture was then heated at 100° C. for 1 hour and at reflux (140° C.) for 12 hours total. During this time, the water formed as a by-product was removed by azeotropic distillation. After refluxing, the toluene was removed by distillation. When the temperature of the reaction mixture had reached 165° C., it was assumed that the toluene had been removed. The reaction temperature was then reduced to 90° C. whereupon 19.0 gm (109.8 mmol) of 4-nitrophthalonitrile was added. The reaction mixture turned purple. The reaction content was then stirred at 95°-100° C. for 16 hours (overnight). The reaction was monitored by FTIR spectroscopy and showed the complete disappearance of the absorptions attributed to the nitro group. The room temperature mixture was poured into 50% aqueous ethanol with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, washed with ethanol, and dried to afford 39.8 gm of oligomeric phthalonitrile monomer. A DSC thermogram showed an endothermic transition between 260°-280° C.
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
20.11 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
FC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.OC1C=CC(C2C=CC(O)=CC=2)=CC=1.C(=O)([O-])[O-].[K+].[K+].[N+]([C:40]1[CH:41]=[C:42]([C:48]#[N:49])[C:43](=[CH:46][CH:47]=1)[C:44]#[N:45])([O-])=O>C(O)C.O.C1(C)C=CC=CC=1.CC(N(C)C)=O>[C:48](#[N:49])[C:42]1[C:43](=[CH:46][CH:47]=[CH:40][CH:41]=1)[C:44]#[N:45] |f:2.3.4|

Inputs

Step One
Name
Quantity
12.01 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Name
Quantity
20.11 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 ml, 3-necked flask equipped with a thermometer
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (140° C.) for 12 hours total
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
CUSTOM
Type
CUSTOM
Details
the toluene was removed by distillation
CUSTOM
Type
CUSTOM
Details
had reached 165° C.
CUSTOM
Type
CUSTOM
Details
had been removed
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction content was then stirred at 95°-100° C. for 16 hours (overnight)
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The solid precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed exhaustively with water
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C#N)=CC=CC1)#N
Measurements
Type Value Analysis
AMOUNT: MASS 39.8 g
YIELD: CALCULATEDPERCENTYIELD 282.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.